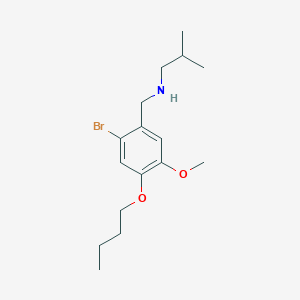![molecular formula C13H17Cl2NO B283356 N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indazole-based synthetic cannabinoids and has been found to be highly potent, with a potency that is several times greater than that of THC, the primary psychoactive compound found in cannabis.
Wirkmechanismus
N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine acts as a potent agonist of the cannabinoid receptors in the brain and other parts of the body. It binds to these receptors and activates them, leading to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the cannabinoid receptors is responsible for the psychoactive effects of N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine are similar to those of other synthetic cannabinoids. It can cause a range of effects such as euphoria, relaxation, altered perception, and increased heart rate. It can also lead to adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine has several advantages for use in lab experiments. It is highly potent, which makes it useful for studying the effects of synthetic cannabinoids on the body. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, its psychoactive effects can make it challenging to work with, and caution must be taken when handling it.
Zukünftige Richtungen
There are several future directions for research on N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate its efficacy in inducing apoptosis in cancer cells and its potential as a cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further studies are needed to investigate its effects on the central nervous system and its potential as a therapeutic agent for these conditions.
Synthesemethoden
The synthesis of N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine involves the reaction of 3,5-dichlorobenzyl chloride with N-propylamine in the presence of a base catalyst such as potassium carbonate. The resulting product is then reacted with allyl alcohol to form the final compound, N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C13H17Cl2NO |
|---|---|
Molekulargewicht |
274.18 g/mol |
IUPAC-Name |
N-[(3,5-dichloro-4-prop-2-enoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H17Cl2NO/c1-3-5-16-9-10-7-11(14)13(12(15)8-10)17-6-4-2/h4,7-8,16H,2-3,5-6,9H2,1H3 |
InChI-Schlüssel |
JEKAFMXYZNRSOS-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C(=C1)Cl)OCC=C)Cl |
Kanonische SMILES |
CCCNCC1=CC(=C(C(=C1)Cl)OCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-methoxybenzamide](/img/structure/B283276.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)
![2-{[2-Bromo-5-ethoxy-4-(2-propynyloxy)benzyl]amino}-1-butanol](/img/structure/B283285.png)

![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)

![4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283297.png)